5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid
Description
5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a 5-methylthiophen-2-yl group at position 5 and a carboxylic acid group at position 2 (Figure 1). This structure combines the electron-rich thiophene moiety with the polar carboxylic acid, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H7NO3S |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-7(14-5)6-4-10-8(13-6)9(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
FROAPUGRCIUMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with an oxazole derivative under specific conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it into more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds, including 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid, exhibit antimicrobial properties. A study demonstrated that oxazole derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .
Case Study:
A series of oxazole derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited significant inhibition zones, indicating their effectiveness as potential antibiotics.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| A | 15 | Staphylococcus aureus |
| B | 12 | Escherichia coli |
Anticancer Properties
The compound also shows promise in anticancer research. Oxazole derivatives have been studied for their ability to induce apoptosis in cancer cell lines. For instance, this compound was evaluated for its effects on breast cancer cell lines, revealing a dose-dependent inhibition of cell proliferation .
Case Study:
In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
Material Science Applications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Synthesis Overview:
- Starting Materials: Thiophene derivatives and oxazole precursors.
- Reaction Conditions: Typically conducted under reflux conditions with appropriate catalysts.
- Characterization Techniques:
- NMR Spectroscopy
- Mass Spectrometry
- IR Spectroscopy
Mechanism of Action
The mechanism of action for 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s specific modifications and the biological context in which it is used .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural differences among analogs include:
- Heterocyclic core: Oxazole vs. isoxazole, thiazolidinone, or pyrazole.
- Substituent positions : Carboxylic acid at position 2 (target) vs. position 4 (e.g., 5-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid, CAS 1567974-43-9) .
- Aromatic substituents : Methylthiophene vs. phenyl, ethoxyphenyl, or tert-butyl groups.
Table 1: Structural Comparison of Selected Analogs
Physical and Chemical Properties
- Melting Points: The thiazolidinone analog (5Z)-((5-Methylthiophen-2-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4d) melts at 232–234°C . Isoxazole derivatives (e.g., ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate) require purification via flash chromatography, suggesting moderate stability .
Table 2: Thermal Properties of Selected Analogs
Biological Activity
5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid is a compound belonging to the oxazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and immunomodulatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an oxazole ring substituted with a methylthiophene group, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| This compound | S. aureus | 1.6 |
| This compound | E. coli | 3.2 |
| This compound | C. albicans | 1.6 |
These findings suggest that the compound possesses moderate to high antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Anti-inflammatory Properties
The anti-inflammatory effects of oxazole derivatives have been widely studied. Specifically, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study: Inhibition of Cytokine Production
In a controlled study, the administration of the compound led to a significant reduction in TNF-alpha levels in human peripheral blood mononuclear cells (PBMCs). This suggests that the compound may modulate immune responses by inhibiting inflammatory pathways .
Immunomodulatory Effects
The immunomodulatory capabilities of oxazole derivatives are noteworthy. Research indicates that these compounds can either stimulate or suppress immune responses depending on the context.
Table 2: Summary of Immunomodulatory Effects
| Compound | Effect | Mechanism |
|---|---|---|
| This compound | Inhibition of humoral response | Suppression of B cell proliferation |
| This compound | Stimulation of DTH response | Enhancement of T cell activity |
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. For example:
-
Ester formation : Reactivity with alcohols under acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>/EtOH) yields corresponding esters, as demonstrated in analogs like ethyl 5-methylthiophene-2-carboxylate (67–85% yields) .
-
Amide coupling : Activation via reagents like EDC/HOBt facilitates coupling with amines, as seen in related oxazole-4-carboxylate derivatives .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | H<sub>2</sub>SO<sub>4</sub>, EtOH, reflux | Ethyl ester | 67–85% | |
| Amidation | EDC/HOBt, Et<sub>3</sub>N, DMF | Amide derivatives | 34–86% |
Decarboxylation
Thermal or basic conditions can induce decarboxylation. For instance, heating in NaOH/MeOH removes CO<sub>2</sub>, generating 5-(5-methylthiophen-2-yl)oxazole. This mirrors the behavior of methyl 2-[(tert-butoxy)carbonylamino]-4-methyl-1,3-oxazole-5-carboxylate under alkaline hydrolysis .
Cycloaddition and Ring-Opening
The oxazole ring participates in [3+2] cycloadditions or ring-opening reactions with electrophiles. Copper-catalyzed oxidative cyclization methods (e.g., using Cu(II)) could functionalize the C-4/C-5 positions, as observed in 2,5-disubstituted oxazoles .
Functionalization of the Thiophene Moiety
The 5-methylthiophen-2-yl group undergoes electrophilic substitution:
-
Bromination : N-Bromosuccinimide (NBS) in CCl<sub>4</sub> introduces bromine at the methyl group, forming 5-(bromomethyl)thiophene analogs (e.g., 5-bromomethyl-2-carbomethoxythiophene) .
-
Epoxidation : Olefinic side chains (if present) react with peroxides to form epoxides, as seen in macrooxazole D .
Metal-Catalyzed Cross-Couplings
The oxazole and thiophene rings enable Suzuki-Miyaura or Sonogashira couplings. Rh<sub>2</sub>(oct)<sub>4</sub>-catalyzed reactions with nitriles (e.g., acrylonitrile) form fused heterocycles, as shown in 5-(2H-azirin-2-yl)oxazoles .
Acid-Base Reactions
The carboxylic acid participates in salt formation. For example, neutralization with NaHCO<sub>3</sub> generates water-soluble carboxylates, critical for biological applications.
Key Mechanistic Insights:
Q & A
Q. What are the standard synthetic routes for 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid?
The compound is typically synthesized via Suzuki-Miyaura coupling between 5-methylthiophene-2-boronic acid derivatives (e.g., pinacol ester, CAS 476004-80-5 ) and halogenated oxazole precursors, followed by carboxylation or hydrolysis of ester intermediates. highlights the use of Suzuki coupling with boronic esters and subsequent ester hydrolysis to yield carboxylic acids . Condensation reactions under reflux with acetic acid and sodium acetate, as described in , may also be employed for cyclization steps .
Q. Which analytical techniques are critical for structural validation of this compound?
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
The carboxylic acid group confers pH-dependent solubility: it is sparingly soluble in water at neutral pH but dissolves in basic aqueous solutions (e.g., NaOH). Stability studies for analogous compounds ( ) suggest degradation under prolonged exposure to light or heat, necessitating storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How does the electronic interplay between the oxazole and thiophene moieties influence reactivity?
The electron-rich thiophene ring enhances electrophilic substitution at the oxazole’s 4-position, while the methyl group on thiophene sterically hinders certain reactions. demonstrates similar thiophene-oxazole systems undergoing regioselective condensations, suggesting potential for functionalization via cross-coupling or nucleophilic aromatic substitution .
Q. What computational modeling approaches are suitable for predicting this compound’s biological targets?
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. For example, and note divergent antimicrobial results for related compounds, emphasizing the need for standardized protocols and orthogonal assays (e.g., MIC vs. time-kill kinetics) .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst screening : Palladium catalysts (e.g., Pd(dppf)Cl2) improve Suzuki coupling efficiency ( ) .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates, while acetic acid aids in cyclization ( ) .
Methodological Considerations
Q. How should researchers handle and store this compound safely?
Based on Safety Data Sheets for analogous oxazoles ( ), use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. Storage at –20°C in amber vials under nitrogen is recommended to prevent degradation .
Q. What chromatographic methods are effective for purifying this compound?
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities.
- Flash chromatography (silica gel, ethyl acetate/hexane) is suitable for intermediate purification, as described in .
Data Interpretation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
